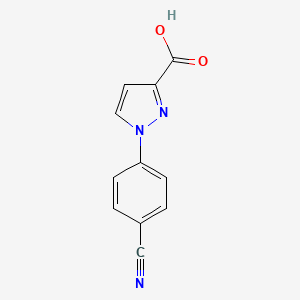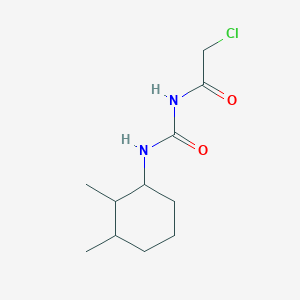
N-(2-(5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル)エチル)シクロプロパンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a multifaceted organic compound. Its unique structure combines a pyrazole ring and cyclopropane moieties, alongside a trifluoromethyl group that adds significant stability and reactivity. Its application in scientific research and industry has garnered substantial interest.
科学的研究の応用
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is widely used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for therapeutic potentials, especially in the realm of anti-inflammatory and anti-cancer drugs.
Industry: : Utilized in materials science for creating polymers with unique properties.
作用機序
Target of Action
The primary targets of the compound “N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide” are currently unknown. This compound is structurally related to trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in similar compounds contributes to their biological activities . The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule and its interactions with biological targets.
Biochemical Pathways
For example, trifluoromethylpyridine derivatives have been used in the protection of crops from pests .
Pharmacokinetics
Trifluoromethyl groups are known to improve the metabolic stability of compounds, potentially enhancing their bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide often begins with the construction of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved through nucleophilic or electrophilic trifluoromethylation. The formation of the cyclopropane ring typically involves a cyclopropanation reaction with ethyl diazoacetate and a transition metal catalyst.
Industrial Production Methods
In an industrial setting, large-scale synthesis is facilitated by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Ensuring high yield and purity is paramount, which is often achieved through the meticulous control of reaction parameters and purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical transformations, including:
Oxidation: : Often leading to the formation of ketones or acids.
Reduction: : Produces alcohols or amines depending on the conditions.
Substitution Reactions: : Nucleophilic or electrophilic substitutions result in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Uses agents like potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Various halogenating agents, or nucleophiles like alkoxides.
Major Products
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Various substituted pyrazole derivatives.
類似化合物との比較
Similar Compounds
N-(2-(5-Cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
N-(2-(5-Cyclopropyl-3-chloromethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Uniqueness
Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide stands out due to the trifluoromethyl group, which imparts superior stability and reactivity, making it particularly valuable in medicinal chemistry and other applications.
特性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)11-7-10(8-1-2-8)19(18-11)6-5-17-12(20)9-3-4-9/h7-9H,1-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKCBTXAMKVZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2436618.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2436623.png)







![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)
